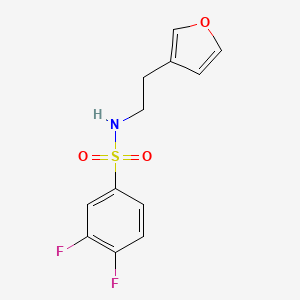

3,4-difluoro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-difluoro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide, also known as DFU, is a chemical compound that has been extensively studied for its potential therapeutic applications. DFU is a sulfonamide derivative that has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.

Wissenschaftliche Forschungsanwendungen

Catalyzed Reactions and Density Functional Theory (DFT) Calculations : Difluorinated alkenoates show rapid and high-yield reactions with furan in the presence of a tin(IV) catalyst, unlike their non-fluorinated counterparts. DFT calculations suggest a highly polar transition state stabilized by the catalyst and solvent. This study indicates the significance of fluorination in enhancing reactivity and provides insights into the mechanism of furan Diels-Alder reactions (Griffith et al., 2006).

Gold-Catalyzed Cascade Reactions : A range of N-(furan-3-ylmethylene)benzenesulfonamides can be obtained through a gold(I)-catalyzed cascade reaction. This process demonstrates the versatility of gold carbenoid chemistry and the potential for group migration in synthesizing substituted benzenesulfonamides (Wang et al., 2014).

X-ray Characterization and Theoretical Study of Diepoxybenzo[de]isoquinoline Derivatives : The synthesis and analysis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, involving furan and benzenesulfonamides, highlight the importance of fluorine and oxygen interactions. This research provides valuable information for designing compounds with specific molecular interactions (Grudova et al., 2020).

Celecoxib Derivatives and Their Potential Therapeutic Applications : Though partially outside the specified criteria, this study on celecoxib derivatives related to benzenesulfonamides, provides insights into potential anti-inflammatory, analgesic, and anticancer properties of such compounds. This opens avenues for further exploration in drug design (Küçükgüzel et al., 2013).

Crystal Structures of Benzenesulfonamide : The study of benzenesulfonamide crystal structures through intermolecular interactions offers insights into molecular design and the formation of isomorphous structures. This research is crucial for understanding molecular packing and interaction in crystalline materials (Bats et al., 2001).

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds

Mode of Action

Based on its structural similarity to other compounds, it may participate in reactions such as the suzuki–miyaura coupling . This reaction involves the transfer of organic groups from boron to palladium, a process known as transmetalation .

Biochemical Pathways

Compounds with similar structures have been involved in various biochemical transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations .

Result of Action

Similar compounds have been shown to participate in various chemical reactions, leading to the formation of new compounds . More research is needed to understand the specific effects of this compound.

Action Environment

Factors such as temperature, ph, and the presence of other chemicals can potentially affect the activity of similar compounds .

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[2-(furan-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2NO3S/c13-11-2-1-10(7-12(11)14)19(16,17)15-5-3-9-4-6-18-8-9/h1-2,4,6-8,15H,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWAMFPVOBVHNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCC2=COC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2742349.png)

![7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2742350.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide](/img/structure/B2742353.png)

![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2742357.png)

![2-Methyl-4-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2742362.png)